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Compound of Interest

Compound Name: Prodigiosin hydrochloride

Cat. No.: B15543981 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prodigiosin, a tripyrrolic red pigment produced by various bacteria, and its hydrochloride salt

have garnered significant interest in the scientific community due to their wide range of

biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer

properties. Accurate and thorough characterization of this molecule is paramount for its

development as a potential therapeutic agent. This technical guide provides a comprehensive

overview of the spectroscopic analysis of prodigiosin hydrochloride, with a focus on

Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for the characterization of prodigiosin,

primarily used to determine its maximum absorbance (λmax), which is influenced by the solvent

and pH of the solution.

Quantitative Data
The UV-Vis absorption maxima of prodigiosin are sensitive to the surrounding chemical

environment. In its protonated (hydrochloride) form, prodigiosin exhibits a characteristic

absorption peak in the visible region. The following table summarizes the reported λmax values

in different solvents and pH conditions.
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Solvent/Condition
Maximum Absorbance
(λmax)

Reference

Acidified Ethanol 536 nm [1]

Acidified Methanol 535 nm

Methanol 536 nm [2]

Basic Ethanol (yellow form) 462 nm [1]

Table 1: UV-Vis Absorption Maxima of Prodigiosin under Various Conditions.

Experimental Protocol
A detailed methodology for the UV-Vis analysis of prodigiosin hydrochloride is outlined

below:

1. Sample Preparation:

Accurately weigh a small amount of prodigiosin hydrochloride powder.

Dissolve the sample in a suitable solvent, such as methanol or ethanol, to a final

concentration appropriate for spectroscopic analysis (typically in the µg/mL range).

For analysis under acidic conditions, a small amount of a dilute acid (e.g., 0.1 M HCl) can be

added to the solvent prior to dissolving the sample. For basic conditions, a dilute base (e.g.,

0.1 M NaOH) can be used.

2. Instrumentation:

Use a calibrated double-beam UV-Vis spectrophotometer.

Set the wavelength range for scanning, typically from 200 to 800 nm, to capture the full

absorption spectrum.

3. Data Acquisition:

Use the solvent as a blank to zero the instrument.
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Record the absorbance spectrum of the prodigiosin hydrochloride solution.

Identify the wavelength of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of prodigiosin
hydrochloride, providing detailed information about the chemical environment of each proton

and carbon atom in the molecule.

Quantitative Data
The ¹H and ¹³C NMR spectra of prodigiosin are complex due to the molecule's intricate

structure. The following tables provide a summary of the chemical shift assignments for

prodigiosin in deuterated chloroform (CDCl₃).[3]
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Atom Number ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)

3 6.92 117.8

4 6.36 110.1

5 7.23 128.2

8 - 127.4

9 - 148.1

1' - -

3' 6.84 115.3

4' 6.11 95.1

5' - 125.1

1'' - -

3'' 2.30 128.9

4'' - 124.5

5'' - 145.2

Methoxy 3.98 58.7

C1''' 2.60 31.8

C2''' 1.65 29.5

C3''' 1.35 26.8

C4''' 1.30 22.6

C5''' 0.90 14.1

Methyl (on C2'') 2.15 12.7

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for Prodigiosin in CDCl₃.[3]

Experimental Protocol
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The following protocol outlines the steps for acquiring high-quality NMR spectra of prodigiosin
hydrochloride:

1. Sample Preparation:

Dissolve approximately 2-5 mg of prodigiosin hydrochloride in about 0.6 mL of deuterated

chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable

probe.

Tune and match the probe for the desired nuclei (¹H and ¹³C).

Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition:

¹H NMR:

Acquire a standard one-dimensional ¹H NMR spectrum.
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR:

Acquire a proton-decoupled ¹³C NMR spectrum.
A larger number of scans will be required compared to the ¹H spectrum due to the lower
natural abundance of ¹³C.

2D NMR (for complete structural assignment):

COSY (Correlation Spectroscopy): To identify proton-proton couplings.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton
and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon
couplings, which is crucial for assigning quaternary carbons and connecting different
fragments of the molecule.

Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the spectroscopic analysis of

prodigiosin hydrochloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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